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Compound of Interest

Compound Name: Himanimide C

Cat. No.: B1246191

A detailed examination of the structure-activity relationship (SAR) of Himanimide C analogues
reveals a significant discrepancy between initial findings of antifungal properties and
subsequent synthetic and biological evaluations. While originally isolated as a promising
antifungal agent, a comprehensive study involving the synthesis of various analogues failed to
reproduce the reported activity, suggesting that the core Himanimide C scaffold may lack
inherent fungicidal potency.

This guide provides a comparative analysis of the reported biological activities of Himanimide
C and its synthesized analogues. It aims to offer researchers, scientists, and drug development
professionals a clear overview of the SAR, supported by experimental data and detailed
methodologies from the key studies.

Comparative Analysis of Biological Activity

Initial reports on Himanimide C, isolated from the basidiomycete Serpula himantoides,
indicated notable antifungal and antibacterial properties. However, a subsequent study by
Selles (2005) which involved the synthesis and biological evaluation of Himanimide C and its
analogues, presented contradictory findings. The synthesized compounds, including
Himanimide C itself, were found to be inactive against a range of major plant pathogens in
both in vitro and in planta assays.[1]

The following table summarizes the biological activity data for Himanimide C and its analogues
as reported by Selles (2005).
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Data sourced from Selles, P. (2005). Synthesis and Biological Evaluation of Himanimide C and

Unnatural Analogues. Organic Letters, 7(4), 605-608.

The key structural modifications investigated in the analogues included the removal of the allyl

group from the phenyl ring and the dehydroxylation of the N-hydroxy maleimide moiety.[1] The

N-hydroxylated maleimide was initially hypothesized to be crucial for the biological activity.[1]

However, the lack of activity in all synthesized compounds, including the parent Himanimide C,

suggests that neither these specific functionalities nor the overall scaffold are responsible for

the initially reported antifungal effects under the tested conditions.[1]
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Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the study by
Selles (2005).

General Synthetic Procedure for Himanimide C
Analogues

The synthesis of Himanimide C and its analogues was achieved through a flexible and
stereoselective route. A key step involved a copper-mediated tandem vicinal difunctionalization
of dimethyl acetylenedicarboxylate. The resulting tetrasubstituted olefin could then be coupled
with various boronic acids to introduce diversity in the benzylic region. The final step involved
the introduction of the hydroxylated amide from the corresponding diester or maleic anhydride.

[1]

In Vitro and In Planta Fungicidal Assays

All synthesized compounds were evaluated for their fungicidal activity against a panel of major
plant pathogens. The specific details of the screening assays, including the tested pathogens
and concentrations, were based on the standard biological screens employed by Syngenta
Crop Protection AG at the time of the study. While the publication does not detail the exact
protocols, it is stated that none of the compounds exhibited fungicidal activity in these assays.

[1]

Biokinetics Metabolism Assay

To investigate the stability of the compounds, a standard biokinetics metabolism assay was
performed. This assay revealed that compounds featuring the N-hydroxylated maleimide
moiety were rapidly metabolized, with a 98% loss of the parent compound observed after 24
hours of treatment. This rapid degradation could potentially explain the lack of observed
biological activity.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of
Himanimide C and its analogues as described by Sellés (2005).

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b1246191?utm_src=pdf-body
https://www.benchchem.com/product/b1246191?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/ol047664o
https://pubs.acs.org/doi/10.1021/ol047664o
https://pubs.acs.org/doi/10.1021/ol047664o
https://www.benchchem.com/product/b1246191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Dimethyl Acetylenedicarboxylate (DMAD)

Himanimide C Analogue
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Caption: General synthetic workflow for Himanimide C analogues.

Conclusion

The structure-activity relationship studies of Himanimide C analogues have yielded conflicting
results. While the natural product was initially identified as a bioactive antifungal agent,
subsequent synthetic efforts and biological evaluations failed to corroborate these findings. The
SAR study, through the synthesis of key analogues, demonstrated that modifications to the allyl
ether and the N-hydroxy maleimide group did not impart any fungicidal activity. Furthermore,
the rapid metabolism of the N-hydroxylated maleimide moiety suggests a potential lack of
stability for this class of compounds. These findings underscore the importance of independent
verification in drug discovery and suggest that the Himanimide C scaffold may not be a viable
lead for the development of new antifungal agents. Future research could focus on re-isolating
and re-testing the natural product to resolve the discrepancy in the reported biological
activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Himanimide C Analogues: A Comparative Analysis of
Structure and Fungicidal Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246191#structure-activity-relationship-sar-studies-
of-himanimide-c-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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